N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide
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Overview
Description
N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide is a chemical compound with a complex structure that includes a cyanocyclobutyl group, an ethylsulfamoyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the reaction of cyclobutanone with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, under basic conditions to form the cyanocyclobutyl intermediate.
Introduction of the ethylsulfamoyl group: The intermediate is then reacted with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the ethylsulfamoyl group.
Coupling with benzamide: Finally, the product is coupled with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)benzamide: Lacks the ethylsulfamoyl group, which may result in different chemical and biological properties.
4-(1-cyanocyclobutylamino)-2-fluoro-N-methylbenzamide: Contains a fluorine atom and a methyl group, which can alter its reactivity and interactions with biological targets.
Uniqueness
N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide is unique due to the presence of both the cyanocyclobutyl and ethylsulfamoyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and specificity in various scientific and industrial contexts.
Biological Activity
N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its cytotoxic effects against cancer cell lines. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a benzamide moiety combined with a sulfamoyl group. The structural formula can be represented as follows:
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 270.35 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzoyl derivatives with sulfamoyl chlorides under controlled conditions. The synthetic pathway generally includes:
- Formation of the benzamide backbone.
- Introduction of the ethylsulfamoyl group via nucleophilic substitution.
- Cyclization to introduce the cyanocyclobutyl moiety.
Enzyme Inhibition
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). For instance, related sulfamoyl-benzamide compounds have shown IC50 values in the low micromolar range, indicating their potential as selective inhibitors:
- h-NTPDase1 : IC50 = 2.88 ± 0.13 μM
- h-NTPDase2 : IC50 values in sub-micromolar concentrations.
These findings suggest that the compound may modulate purinergic signaling pathways, which are crucial in various physiological processes including inflammation and cancer progression .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed promising results for this compound. For example, studies have shown that related compounds exhibit potent cytotoxic effects against:
- MDA-MB-231 (breast cancer)
- SUIT-2 (pancreatic cancer)
- HT-29 (colorectal cancer)
In vitro studies indicate that these compounds can induce apoptosis in cancer cells, which is a crucial mechanism for anti-cancer activity. The most potent derivatives demonstrated significant inhibition of cell proliferation and induced cell cycle arrest at the G1/S phase .
Case Study 1: Inhibition of h-NTPDases
A recent study focused on the synthesis and biological evaluation of novel sulfamoyl-benzamide derivatives, including this compound. The study highlighted its role as a selective inhibitor for h-NTPDases, with particular emphasis on its potential therapeutic applications in treating conditions associated with dysregulated purinergic signaling .
Case Study 2: Cytotoxic Activity Against Cancer Cell Lines
In another investigation, a series of benzamide derivatives were assessed for their cytotoxic properties against several cancer cell lines. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like cisplatin, particularly against MDA-MB-231 cells. Flow cytometry analysis confirmed that treatment with this compound led to increased sub-G1 populations, indicative of apoptosis induction .
Summary of Findings
Activity Type | Target/Cell Line | IC50 | Mechanism |
---|---|---|---|
Enzyme Inhibition | h-NTPDase1 | 2.88 ± 0.13 μM | Inhibition of nucleotide hydrolysis |
Cytotoxicity | MDA-MB-231 (breast cancer) | Potent (specific IC50 not provided) | Induction of apoptosis |
SUIT-2 (pancreatic cancer) | More potent than cisplatin | Cell cycle arrest | |
HT-29 (colorectal cancer) | More potent than cisplatin | Cell cycle arrest |
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(ethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-16-21(19,20)12-6-3-5-11(9-12)13(18)17-14(10-15)7-4-8-14/h3,5-6,9,16H,2,4,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLUYKZOISEWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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